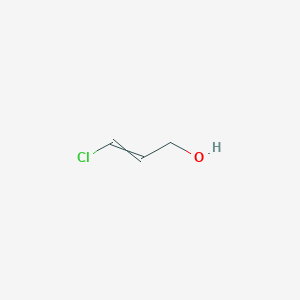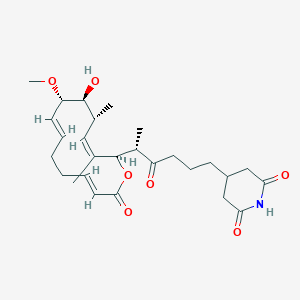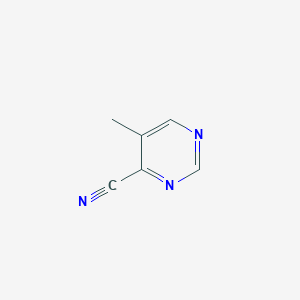
3-(2-Ethoxyphenoxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(2-Ethoxyphenoxy)propan-1-amine involves several chemical strategies, including condensation and substitution reactions. A common approach involves the reaction of salicaldehydes with ethyl propiolate in the presence of amines, leading to the formation of N-substituted 1,4-dihydropyridines, showcasing the versatility of precursor compounds for synthesizing a variety of derivatives through domino reactions (Cui et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed through techniques such as IR, 1H NMR spectroscopy, and mass spectrometry. These analytical methods provide insights into the molecular architecture, including functional groups and their arrangement, which is crucial for understanding the chemical behavior and reactivity of the compound (Mammadbayli et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 3-(2-Ethoxyphenoxy)propan-1-amine and its derivatives are diverse, including amine formylation and cyclization reactions. These reactions are foundational for creating complex structures and achieving specific pharmacological properties. The ability to undergo various chemical transformations underscores the compound's utility as a building block in synthetic organic chemistry (Xin, 2003).
Physical Properties Analysis
The physical properties of 3-(2-Ethoxyphenoxy)propan-1-amine derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in various applications. The synthesis and characterization of these compounds involve assessing their physical attributes to ensure they meet the required standards for their intended use (Jafarov et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are essential for developing applications based on 3-(2-Ethoxyphenoxy)propan-1-amine. Understanding these properties enables the design of derivatives with desired biological activities and chemical stability, making them suitable for various scientific and industrial applications (Mourelle-Insua et al., 2016).
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Cancer Research and Drug Development : Cinnamic acid derivatives, which share structural similarities with "3-(2-Ethoxyphenoxy)propan-1-amine," are explored for their anticancer potentials. These derivatives have been underutilized in medicinal research despite their promising antitumor efficacy. Recent attention has been directed towards various cinnamoyl derivatives for their roles in anticancer research, highlighting the potential of structurally related compounds in developing therapeutic agents (De, Baltas, & Bedos-Belval, 2011).
Bio-Adhesive Development : Inspired by mussel adhesive proteins, research into developing robust wet-resistant adhesives has led to the exploration of catechol-conjugated polymers. This research has implications for biomedical applications, including wound healing patches, tissue sealants, and hemostatic materials. The study of these adhesive materials points towards the innovative use of functionalized amines in creating bio-compatible and effective medical adhesives (Ryu, Hong, & Lee, 2015).
Environmental Applications
Metal Ion Adsorption for Water Purification : Chitosan, a biopolymer with amine groups, is extensively studied for its ability to adsorb metal ions from water. This property is crucial for water purification technologies, where chitosan-based sorbents are employed to remove toxic metals from contaminated water sources, demonstrating the environmental applications of amine-functionalized materials (Guibal, 2004).
CO2 Capture Technologies : Amine-functionalized materials are at the forefront of research for capturing carbon dioxide from industrial emissions. These materials, including metal-organic frameworks (MOFs) functionalized with amines, show high CO2 absorption capacities, highlighting their potential in addressing climate change by reducing greenhouse gas concentrations in the atmosphere (Lin, Kong, & Chen, 2016).
Chemical Synthesis and Material Science
Advanced Oxidation Processes (AOPs) : The degradation of nitrogen-containing compounds, which are resilient against conventional treatment methods, can be efficiently achieved through AOPs. This technology is relevant for the treatment of water contaminated with industrial dyes and pesticides, signifying the role of nitrogen-functionalized compounds in environmental remediation efforts (Bhat & Gogate, 2021).
Organic Synthesis : The application of N-halo reagents in organic synthesis, including oxidation reactions, halogenation, and epoxidation, underscores the importance of nitrogen-containing reagents in creating a broad array of organic compounds. This field of research illustrates the versatility and critical role of nitrogen-functionalized reagents in chemical synthesis (Kolvari et al., 2007).
Eigenschaften
IUPAC Name |
3-(2-ethoxyphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-13-10-6-3-4-7-11(10)14-9-5-8-12/h3-4,6-7H,2,5,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBABTQBPJJKKRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554528 |
Source


|
| Record name | 3-(2-Ethoxyphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyphenoxy)propan-1-amine | |
CAS RN |
116735-66-1 |
Source


|
| Record name | 3-(2-Ethoxyphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














